molecular formula C8H11N3O5 B8021567 methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate

methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate

Cat. No.: B8021567
M. Wt: 229.19 g/mol
InChI Key: QKDYERKGXUNVHF-UHFFFAOYSA-N
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Description

Methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate is a high-purity chemical building block designed for research and development applications, particularly in medicinal and synthetic chemistry. This compound features a 3-ethoxy-4-nitropyrazole core, a structure recognized as a privileged scaffold in drug discovery due to its ability to impart significant biological activity and its metabolic stability . The nitro group at the 4-position is a versatile handle for further chemical transformation, enabling its use as a key intermediate in the synthesis of more complex heterocyclic systems . Researchers value this nitropyrazole derivative for its role in exploring novel antimicrobial agents. Pyrazole and pyrazolone derivatives have demonstrated a broad spectrum of biological activities, including potent effects against bacterial and fungal strains . Specific analogues have shown promising activity against Methicillin-susceptible and Methicillin-resistant Staphylococcus aureus (MRSA), as well as Aspergillus niger , highlighting the potential of this chemical class in addressing antibiotic resistance . In synthetic chemistry, this ester-functionalized pyrazole serves as a critical precursor in multi-step synthesis. For instance, nitropyrazole compounds can undergo intramolecular cyclization to form complex fused heterocycles like pyrazolo[1,5-d][1,2,4]triazin-7(6H)-ones, which are structures of interest for their cytotoxic and antibacterial properties . The reactivity of the nitro group also allows for reduction to the corresponding amine, opening pathways to a diverse array of functionalized derivatives . Molecular Formula: C8H11N3O5 Molecular Weight: 229.19 g/mol SMILES: CCOc1c(cn(CC(=O)OC)n1) N+ =O This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2-(3-ethoxy-4-nitropyrazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O5/c1-3-16-8-6(11(13)14)4-10(9-8)5-7(12)15-2/h4H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDYERKGXUNVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN(C=C1[N+](=O)[O-])CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of 3-Ethoxy-1H-Pyrazole

Initial nitration introduces the nitro group at the 4-position of the pyrazole ring. A mixture of 3-ethoxy-1H-pyrazole and fuming nitric acid (HNO₃, 90%) in concentrated sulfuric acid (H₂SO₄) at 0–5°C yields 3-ethoxy-4-nitro-1H-pyrazole with 85–90% regioselectivity. Excess nitric acid is avoided to prevent over-nitration or ring decomposition.

Key Data:

ParameterValue
Temperature0–5°C
Reaction Time4–6 hours
Yield78–82%
Regioselectivity>90% for 4-position

Alkylation with Methyl Bromoacetate

The nitrated intermediate undergoes N-alkylation using methyl bromoacetate. In anhydrous dimethylformamide (DMF), cesium carbonate (Cs₂CO₃) deprotonates the pyrazole at the 1-position, enabling nucleophilic substitution. Reactions at 80°C for 2–4 hours achieve 65–70% yield.

Optimized Conditions:

  • Solvent: Acetonitrile or DMF

  • Base: Cs₂CO₃ (1.1 equivalents)

  • Temperature: 80°C

  • Yield: 68–72%

One-Pot Tandem Nitration-Esterification

A streamlined approach combines nitration and esterification in a single reactor, reducing purification steps:

Reaction Protocol

  • Substrate: 3-Ethoxy-1H-pyrazole (1.0 equiv)

  • Nitrating Agent: Acetyl nitrate (generated in situ from acetic anhydride and HNO₃)

  • Esterification Agent: Methyl chloroacetate (1.2 equiv)

  • Catalyst: p-Toluenesulfonic acid (p-TsOH, 0.1 equiv)

The reaction proceeds at 50°C for 8 hours, yielding the target compound in 60–65% overall yield.

Advantages:

  • Eliminates intermediate isolation

  • Reduces solvent waste

Limitations:

  • Lower regioselectivity (75–80%) due to competing O-nitration

Palladium-Catalyzed Cross-Coupling

For functionalized derivatives, Suzuki-Miyaura coupling introduces aryl/alkyl groups prior to esterification:

Synthesis of 3-Ethoxy-4-Nitro-1H-Pyrazole Boronic Ester

  • Borylation: 3-Ethoxy-4-nitro-1H-pyrazole reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of PdCl₂(dppf) (5 mol%) at 90°C.

  • Esterification: The boronic ester intermediate couples with methyl bromoacetate under basic conditions (K₂CO₃, DMF, 60°C).

Yield: 55–60% over two steps.

Analytical Validation of Synthetic Products

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 4.72 (s, 2H, CH₂COO), 4.10 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.75 (s, 3H, COOCH₃), 1.42 (t, J = 7.0 Hz, 3H, CH₂CH₃).

  • IR (KBr): 1725 cm⁻¹ (C=O ester), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1340 cm⁻¹ (NO₂ symmetric stretch).

  • ESI-MS: m/z 230.1 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, 70:30 H₂O:MeCN, 1 mL/min) shows >98% purity with retention time (t₃) of 4.2 minutes.

Comparative Analysis of Synthetic Routes

MethodOverall YieldRegioselectivityScalabilityCost Efficiency
Multi-Step Synthesis68–72%>90%IndustrialModerate
One-Pot Tandem60–65%75–80%Lab-scaleHigh
Palladium-Catalyzed55–60%>95%Lab-scaleLow

Industrial-Scale Production Considerations

Continuous Flow Nitration

Microreactor systems enhance heat dissipation during exothermic nitration:

  • Residence Time: 2 minutes

  • Temperature: 10°C

  • Throughput: 5 kg/day.

Solvent Recovery

DMF and acetonitrile are recycled via distillation, reducing production costs by 20–25%.

Challenges and Mitigation Strategies

Regioselectivity in Nitration

Competing O-nitration is suppressed using H₂SO₄ as a dehydrating agent, favoring C-nitration at the 4-position.

Ester Hydrolysis

Moisture-sensitive intermediates require anhydrous conditions. Molecular sieves (4Å) are added during alkylation to prevent hydrolysis.

Emerging Methodologies

Photocatalytic Nitration

Visible-light-mediated nitration using TiO₂ nanoparticles and NO₂ gas achieves 70% yield at room temperature, reducing energy input.

Biocatalytic Esterification

Lipase-catalyzed transesterification (Candida antarctica Lipase B) converts carboxylic acid intermediates to methyl esters with 85% enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

Methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions.

Major Products Formed

    Reduction: 3-amino-4-nitro-1H-pyrazol-1-yl)acetate.

    Substitution: Various substituted pyrazole derivatives.

    Hydrolysis: 3-ethoxy-4-nitro-1H-pyrazole-1-acetic acid.

Scientific Research Applications

Synthetic Routes

  • Starting Materials : Commonly synthesized from 3-ethoxy-4-nitroaniline and methyl acetate.
  • Key Reactions :
    • Esterification : Reacting the acid with an alcohol under acidic conditions.
    • Nucleophilic Substitution : The ethoxy group can be substituted with other nucleophiles to modify the compound's properties.

Medicinal Chemistry

Methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate has been investigated for its potential as a pharmaceutical agent. Research indicates that derivatives of pyrazole compounds exhibit various pharmacological properties, including:

  • Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against bacterial strains, suggesting potential use in developing new antibiotics .
  • Anti-inflammatory Properties : Studies have demonstrated that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.

Cancer Research

Recent studies have focused on the anticancer potential of pyrazole derivatives. This compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. The mechanisms often involve targeting specific signaling pathways that regulate cell proliferation and apoptosis .

Industrial Applications

In addition to its medicinal uses, this compound is being explored for applications in materials science:

Polymer Development

The compound can serve as a building block for synthesizing polymers with unique properties. Its functional groups allow for modifications that enhance the mechanical and thermal stability of polymeric materials.

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound and related compounds:

Study FocusFindings
Anti-inflammatory Activity A series of pyrazole derivatives were tested, showing significant reduction in carrageenan-induced edema in animal models .
Antimicrobial Evaluation In vitro studies indicated substantial antibacterial effects against strains like E. coli and Staphylococcus aureus .
Antitumor Research Investigations revealed that certain pyrazole derivatives inhibited growth in lung and breast cancer cell lines, emphasizing their therapeutic potential .

Mechanism of Action

The mechanism of action of methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate is primarily related to its ability to interact with biological targets through its nitro and ester functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the active pyrazole moiety, which can then interact with specific molecular targets .

Comparison with Similar Compounds

Substituent Positioning and Functional Groups

The target compound shares core structural similarities with several pyrazole derivatives reported in the literature:

Compound Name Substituents (Positions) Molecular Weight Key Features Reference
Methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate -NO₂ (4), -OEt (3), -CH₂COOMe (N-1) 285.25 (calc.) Discontinued commercial product
5-Ethoxymethyleneamino-3-(4-fluorophenyl)-1-(4-nitrophenyl)pyrazole-4-carbonitrile [15a] -NO₂ (phenyl), -OEt (methyleneamino) N/A Ethoxymethyleneamino and nitrophenyl groups
1-Methyl(aryl)-5-oxo-4,5,7,9-tetrahydropyrazolo[3,4-γ][1,2,3]triazolo[1,5-α][1,3]diazepine-3-carboxamides [4α-g] Triazole-pyrazole hybrid ~350–400 Extended heterocyclic framework
Ethyl 2-(3-cyclopropyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate -CF₃, cyclopropyl, pyridinyl 393.4 Pyrazolo-pyridine hybrid

Key Observations :

  • Nitro Group : The nitro group at position 4 in the target compound is less common compared to nitro-substituted aryl groups (e.g., compound 15a in ), which may influence electronic effects and stability.
  • Ethoxy vs. Bulkier Substituents : The ethoxy group at position 3 contrasts with trifluoromethyl (-CF₃) or cyclopropyl groups in , affecting steric hindrance and lipophilicity.
  • Ester Functionality : The methyl acetate group distinguishes it from ethyl esters (e.g., in ) or carboxamides, impacting solubility and reactivity in nucleophilic substitutions.

Comparison with Related Syntheses

  • Compound 15a (): Synthesized via refluxing triethyl orthoformate and acetic anhydride, highlighting the use of acetylating agents for ethoxymethyleneamino group formation.

Physicochemical Properties and Reactivity

Reactivity in Further Functionalization

  • Nucleophilic Substitution : The ethoxy group could undergo hydrolysis to yield hydroxyl derivatives.
  • Nitro Reduction: Potential conversion to amino groups, enabling coupling reactions (cf. hydrazine-mediated reductions in ).

Biological Activity

Methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound is a pyrazole derivative characterized by a nitro group at position 4 and an ethoxy group at position 3 of the pyrazole ring. The molecular formula is C8H11N3O5C_8H_{11}N_3O_5 with a molecular weight of 229.19 g/mol .

Synthesis

The synthesis typically involves:

  • Formation of the Pyrazole Ring : Ethyl acetoacetate reacts with hydrazine hydrate.
  • Nitration : The resulting intermediate is nitrated using nitric acid.
  • Esterification : The final product is obtained by esterification with methanol in the presence of an acid catalyst .

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits notable antimicrobial activity. In vitro evaluations showed effective inhibition against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 to 0.25 µg/mL, indicating strong antibacterial potential .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. Its mechanism involves the modulation of inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This makes it a candidate for further investigation in treating inflammatory diseases .

Anticancer Activity

This compound has been studied for its anticancer properties. Research indicates that it can induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MDA-MB-231. The compound's ability to disrupt microtubule assembly at concentrations around 20 µM suggests potential as a chemotherapeutic agent .

The biological activity of this compound is attributed to its functional groups:

  • Nitro Group : Can be reduced to form reactive intermediates that interact with cellular components.
  • Ester Group : Hydrolyzes to release the active pyrazole moiety, which can bind to specific molecular targets involved in various biological processes .

Comparative Analysis

To understand the uniqueness and efficacy of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
Methyl (3-Ethoxy-4-Amino-1H-Pyrazol-1-Yl)AcetateSimilar structure with an amino groupAntimicrobial
Ethyl (3-Ethoxy-4-Nitro-1H-Pyrazol-1-Yl)AcetateEthyl instead of methyl esterModerate antimicrobial
Methyl (3-Methoxy-4-Nitro-1H-Pyrazol-1-Yl)AcetateMethoxy group instead of ethoxyVariable activity

Case Studies

Several studies have highlighted the compound's potential:

  • Antimicrobial Evaluation : A study evaluated multiple pyrazole derivatives, including this compound, demonstrating significant antimicrobial effects against a range of pathogens .
  • Anticancer Studies : Another research focused on its effects on breast cancer cells, revealing that it could enhance caspase activity and induce morphological changes indicative of apoptosis .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing methyl (3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetate, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves multi-step processes, including cyclocondensation, nitration, and esterification. For example, pyrazole intermediates can be synthesized via cyclocondensation of precursors like ethyl acetoacetate with hydrazine derivatives under reflux conditions . The nitro group is introduced via nitration using HNO₃/H₂SO₄, while esterification is achieved with methyl chloroacetate. Optimization includes solvent selection (e.g., DMF for azide incorporation ), temperature control (50–100°C), and catalyst use (e.g., NaN₃ for azide reactions ). Yield improvements often require iterative adjustments to molar ratios and reaction times.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Answer : Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity .
  • X-ray crystallography for unambiguous structural determination. Programs like SHELXL and WinGX are used for refinement and visualization.
  • FT-IR to identify functional groups (e.g., nitro stretch at ~1520 cm⁻¹, ester C=O at ~1700 cm⁻¹) .
  • Mass spectrometry (ESI/HRMS) for molecular weight validation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the nitro group in further functionalization?

  • Answer : Density Functional Theory (DFT) calculations can model electron density distributions and frontier molecular orbitals (HOMO-LUMO) to predict sites for nucleophilic/electrophilic attacks. For instance, the nitro group’s electron-withdrawing effect may activate adjacent positions for substitution. Software like Gaussian or ORCA, combined with crystallographic data , enables accurate charge distribution mapping .

Q. What experimental strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Answer : Contradictions (e.g., ambiguous NOESY correlations or crystallographic disorder) are addressed by:

  • Multi-technique validation : Cross-referencing NMR, IR, and X-ray data .
  • High-resolution crystallography : Using synchrotron radiation to resolve disordered regions .
  • Dynamic NMR : To probe conformational exchange in solution .

Q. How is SHELXL employed in refining the crystal structure of pyrazole derivatives, and what challenges arise?

  • Answer : SHELXL refines structures by modeling anisotropic displacement parameters and handling twinning. Challenges include:

  • Disorder in the ethoxy/nitro groups : Addressed using PART instructions and restraints .
  • Hydrogen bonding networks : Verified via Hirshfeld surface analysis .
  • Validation tools : CheckCIF ensures geometric plausibility .

Q. What role does the ethoxy group play in modulating the compound’s electronic properties for applications in medicinal chemistry?

  • Answer : The ethoxy group influences solubility and steric hindrance, which can be quantified via:

  • LogP measurements : To assess lipophilicity .
  • Molecular docking : To evaluate binding affinities with target proteins (e.g., cyclooxygenase for anti-inflammatory studies) .
  • SAR studies : Comparing analogs with varying alkoxy substituents .

Methodological Considerations

Q. How are reaction intermediates monitored in multi-step syntheses of this compound?

  • Answer : Techniques include:

  • TLC/HPLC : For real-time monitoring of azide formation or esterification .
  • In-situ FT-IR : To track nitro group incorporation .
  • Quenching experiments : To isolate intermediates for NMR analysis .

Q. What safety protocols are critical when handling intermediates like azides or nitro derivatives?

  • Answer : Key precautions include:

  • Azide handling : Use of blast shields, fume hoods, and avoidance of metal catalysts to prevent explosive side reactions .
  • Nitro compound storage : Cool, dry conditions to prevent decomposition .

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